molecular formula C11H13ClN2O2S2 B2991083 2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868217-27-0

2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole

Cat. No. B2991083
CAS RN: 868217-27-0
M. Wt: 304.81
InChI Key: VGSMNKMPTGCKIK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes such as dihydrofolate reductase and thymidylate synthase. It also appears to interfere with the synthesis of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria, fungi, and parasites. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the potential advantages of using 2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of inhibition of various microorganisms on biological processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole. One area of research could focus on its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of research could investigate its mechanism of action in more detail, including its effects on DNA and RNA synthesis. Additionally, further studies could explore its potential use in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole involves the reaction of 4-chlorobenzyl mercaptan with 1-methylsulfonyl-4,5-dihydroimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and the resulting product is purified by column chromatography. The yield of the synthesis is typically around 60-70%.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSMNKMPTGCKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole

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